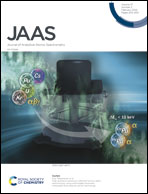An investigation into LA-spICP-ToF-MS uses for in situ measurement of environmental multi-elemental nanoparticles†
Journal of Analytical Atomic Spectrometry Pub Date: 2021-08-14 DOI: 10.1039/D1JA00112D
Abstract
Characterization and investigation into complex nano-fraction particle samples have traditionally been done using nebulizer single particle inductively coupled plasma mass spectrometry (neb-spICP-MS). Here a method was developed and tested for the direct analysis of multi-elemental particles (MEPs) in sediment samples using laser ablation (LA-spICP-ToF-MS). A comparison between the neb-spICP-ToF-MS and LA-spICP-ToF-MS was made to determine possible differences and advantages of the techniques using standard AgAu core–shell particles and environmental samples obtained via cloud point extraction procedures of a road runoff sedimentation basin. Using the results obtained by this method comparison, comparison metrics were then used to test the usability of LA-spICP-ToF-MS on unextracted sediment. Three main groups of signals were identified, overly abundant signals which cannot be used for single-particle analysis at the chosen measurement parameters, highly abundant signals that when compared with the two previous methods produced comparable results for elemental ratios and single-particle fingerprinting. Lastly, low abundant well-defined elements such as the platinum group elements (PGEs) were ideally suited for measurement from unextracted sediment. The introduced LA-spICP-ToF-MS is likely suitable for the analysis of MEPs for groups 2 and 3 in sediment samples with minimal sample preparation (sediment homogenization, drying, and distribution of sediment on tape) and capable of MEP source allocation for the reported element groups.

Recommended Literature
- [1] Ion transport mechanisms in lamellar phases of salt-doped PS–PEO block copolymer electrolytes†
- [2] Nitrogen-doped carbon coated Li3V2(PO4)3 derived from a facile in situ fabrication strategy with ultrahigh-rate stable performance for lithium-ion storage†
- [3] Putting chemistry back in biology†
- [4] Self-assembling purine and pteridine quartets: how do π-conjugation patterns affect resonance-assisted hydrogen bonding?†
- [5] Correction: A comprehensive mechanistic study on the visible-light photocatalytic reductive dehalogenation of haloaromatics mediated by Ru(bpy)3Cl2
- [6] A DFT study of endocyclic allenes: unprecedentedly superbasic hydrocarbons†
- [7] Evaluating the role of a urea-like motif in enhancing the thermal and mechanical strength of supramolecular gels†
- [8] Valence bonds in planar and quasi-planar boron disks
- [9] An optical-logic system based on cationic conjugated polymer/DNA/intercalating dyesassembly for label-free detection of conformational conversion of DNA i-motif structure
- [10] Water dispersible ligand-free rare earth fluoride nanoparticles: water transfer versus NaREF4-to-REF3 phase transformation†

Journal Name:Journal of Analytical Atomic Spectrometry
Research Products
-
CAS no.: 179111-05-8
-
CAS no.: 108694-93-5









